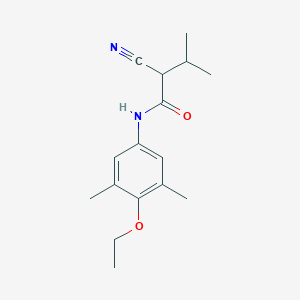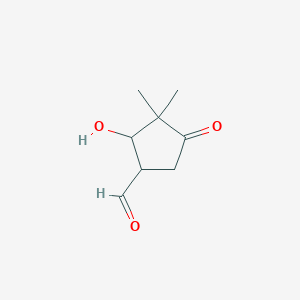![molecular formula C12H12N2O3 B14370805 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate CAS No. 90266-02-7](/img/structure/B14370805.png)
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is a chemical compound known for its unique structure and reactivity. This compound features an acetyloxy group attached to a phenyl ring, which is further connected to a diazoniobut-1-en-2-olate moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate typically involves the reaction of acetyloxyphenyl derivatives with diazonium salts under controlled conditions. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetyloxy group . The diazonium salt is then prepared by treating aniline derivatives with nitrous acid, followed by coupling with the acetyloxyphenyl compound under cold conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For instance, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The acetyloxy group can also facilitate the compound’s binding to target molecules, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Diacetamate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Phenylboronic Acid: Shares the phenyl group but differs in its boronic acid functionality, which imparts unique chemical properties.
Uniqueness
This compound’s ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable molecule in scientific research and industrial applications .
Propiedades
Número CAS |
90266-02-7 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
[3-(4-diazo-3-oxobutyl)phenyl] acetate |
InChI |
InChI=1S/C12H12N2O3/c1-9(15)17-12-4-2-3-10(7-12)5-6-11(16)8-14-13/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
MUDAPANRGXQHKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)CCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
phosphanium iodide](/img/structure/B14370761.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B14370792.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
